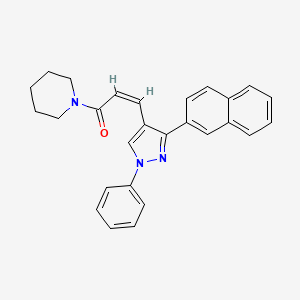
N-(2-carbamoylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-carbamoylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features an indene core, which is a bicyclic structure consisting of fused benzene and cyclopentene rings. The presence of functional groups such as carbamoyl and carboxamide enhances its reactivity and potential utility in synthetic chemistry and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of N-(2-carbamoylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indene core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of functional groups: The carbamoyl and carboxamide groups are introduced through reactions such as acylation and amidation.
Purification: The final compound is purified using techniques like recrystallization or chromatography to obtain a high-purity product.
Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
N-(2-carbamoylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines, modifying the compound’s structure and functionality.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Wissenschaftliche Forschungsanwendungen
N-(2-carbamoylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific pathways or diseases.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of N-(2-carbamoylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, or participate in other interactions that modulate biological pathways. These interactions can lead to changes in enzyme activity, receptor signaling, or other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N-(2-carbamoylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide include other indene derivatives with varying functional groups. For example:
Indene-1-carboxamide: Lacks the carbamoyl group, resulting in different reactivity and applications.
N-(2-carbamoylphenyl)-indene-1-carboxamide: Similar structure but without the 3-oxo group, affecting its chemical behavior.
Eigenschaften
IUPAC Name |
N-(2-carbamoylphenyl)-3-oxo-1,2-dihydroindene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c18-16(21)12-7-3-4-8-14(12)19-17(22)13-9-15(20)11-6-2-1-5-10(11)13/h1-8,13H,9H2,(H2,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBSZZQNNZZCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methoxy-1-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-4-carboxamide](/img/structure/B2701305.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2701307.png)
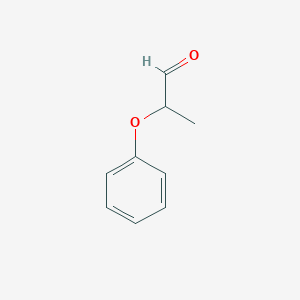
![5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B2701310.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2701312.png)
![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide](/img/structure/B2701314.png)
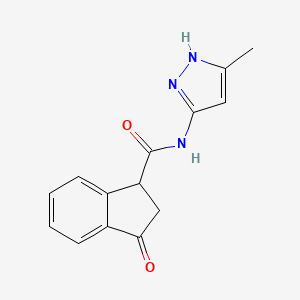
![1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2701316.png)
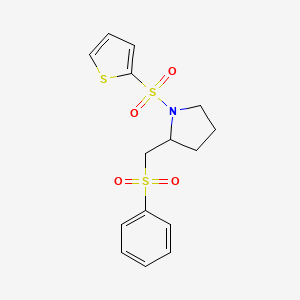
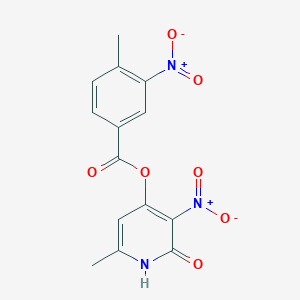
![1-[4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE](/img/structure/B2701321.png)
![2-Chloro-N-[2-oxo-2-(1H-pyrazol-4-ylamino)ethyl]propanamide](/img/structure/B2701324.png)

